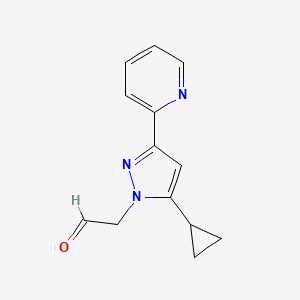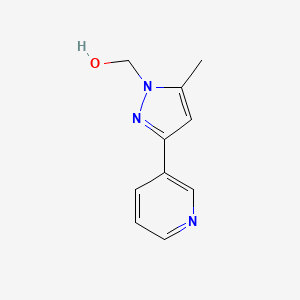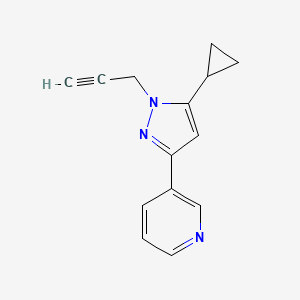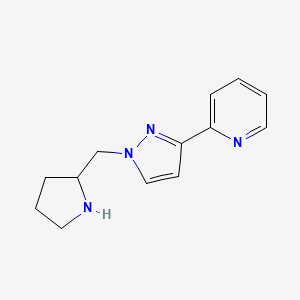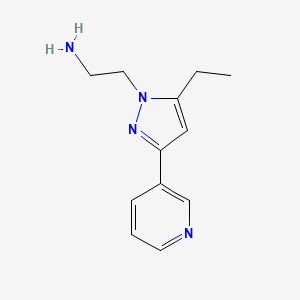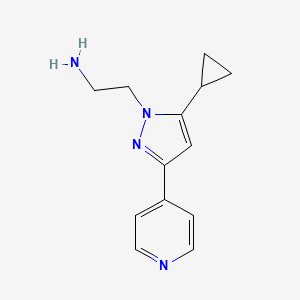
4-(azidomethyl)-3-ethyl-1H-pyrazole
Descripción general
Descripción
4-(Azidomethyl)-3-ethyl-1H-pyrazole, commonly referred to as 4-AMEP, is a compound that has been studied for its potential applications in the fields of medicinal chemistry, medicinal biology, and biochemistry. It is a pyrazole derivative which is composed of a nitrogenous heterocyclic ring structure with an azido group attached to the 4-position of the ring. This compound has shown promising results in a number of studies and is being investigated for its potential use in the development of new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
Green Synthesis Techniques
Pyrazole derivatives, including compounds like 4-(azidomethyl)-3-ethyl-1H-pyrazole, are synthesized through green chemistry approaches to minimize environmental impact. For instance, pyrano[2,3-c]pyrazoles are obtained via solvent-free synthesis, highlighting an environmentally benign route that could be applicable to similar pyrazole compounds (Al-Matar et al., 2010).
Novel Synthetic Pathways
Research into the catalytic C-H arylation of pyrazoles presents a foundational approach to synthesizing complex arylated pyrazoles, potentially including derivatives like this compound. This method allows for the attachment of new arene rings to predetermined positions on the pyrazole nucleus, offering a versatile tool for creating a wide range of pyrazole-based compounds with tailored properties (Goikhman et al., 2009).
Applications in Organic Chemistry
The synthesis of condensed pyrazoles via Pd-catalysed cross-coupling reactions demonstrates the utility of pyrazole derivatives in constructing complex molecular architectures. Such methodologies could be adapted for synthesizing specific derivatives like this compound, showcasing the compound's potential in facilitating the development of novel organic compounds with diverse functionalities (Arbačiauskienė et al., 2011).
Antimicrobial and Anti-inflammatory Agents
Although the direct application of this compound in biological contexts was not highlighted, related pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These findings suggest potential biomedical applications for various pyrazole derivatives, contingent upon further research into their specific biological effects and mechanisms of action (Bekhit et al., 2005).
Mecanismo De Acción
Target of Action
Many azido compounds are known to be highly reactive and can interact with various biological targets. They often act as mutagens, causing changes in the genetic material of cells .
Mode of Action
Azido compounds can cause mutations by inducing chromosomal breaks, rearrangements, or covalent binding . They are highly reactive towards DNA, which can lead to an increased risk of cancer .
Pharmacokinetics
The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body
Result of Action
Azido compounds can cause genetic mutations, which can lead to various cellular changes and potentially cancer .
Análisis Bioquímico
Biochemical Properties
4-(azidomethyl)-3-ethyl-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the cell. Additionally, this compound can affect the biosynthesis of certain metabolites by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a significant role in directing this compound to these compartments. Additionally, the localization of this compound can influence its interactions with other biomolecules, thereby modulating its overall activity .
Propiedades
IUPAC Name |
4-(azidomethyl)-5-ethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-2-6-5(3-8-10-6)4-9-11-7/h3H,2,4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVQUFGZOUKBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





